molecular formula C9H15F2NO3 B1493168 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid CAS No. 2098133-17-4

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid

Cat. No.: B1493168
CAS No.: 2098133-17-4
M. Wt: 223.22 g/mol
InChI Key: RONXYLQJVQFEOV-UHFFFAOYSA-N
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Description

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid is a fluorinated pyrrolidine derivative with a propanoic acid backbone. The pyrrolidine ring is substituted with two fluorine atoms at the 4,4-positions and a methoxymethyl group at the 2-position.

The molecular formula is inferred as C₁₀H₁₆F₂NO₃ (molecular weight ≈ 236 g/mol), derived from the systematic analysis of its substituents. The difluoro and methoxymethyl groups likely enhance lipophilicity and metabolic resistance compared to non-fluorinated analogs.

Properties

IUPAC Name

3-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2NO3/c1-15-5-7-4-9(10,11)6-12(7)3-2-8(13)14/h7H,2-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RONXYLQJVQFEOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(CN1CCC(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s interactions are primarily mediated through its pyrrolidine ring, which is known for its ability to form stable complexes with biomolecules. These interactions can lead to the modulation of enzyme activity, protein-protein interactions, and other biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular responses and functions. Additionally, it can affect the expression of specific genes, thereby altering the cellular phenotype and metabolic state.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. The compound’s binding interactions are facilitated by its unique chemical structure, which allows it to fit into the active sites of enzymes and other proteins. These interactions can result in changes in gene expression and other molecular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, highlighting the importance of understanding its temporal dynamics.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism, affecting energy production, biosynthesis, and other metabolic processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. The compound’s activity and function can vary depending on its localization, highlighting the importance of understanding its subcellular dynamics.

Biological Activity

3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid, with the CAS number 2098133-17-4, is a synthetic compound characterized by a unique molecular structure that includes a pyrrolidine ring and difluoro and methoxymethyl substituents. Its molecular formula is C9H15F2NO3C_9H_{15}F_2NO_3 and it has a molecular weight of 223.22 g/mol .

Chemical Structure

The compound's structure can be represented as follows:

Chemical Structure C9H15F2NO3\text{Chemical Structure }\text{C}_9\text{H}_{15}\text{F}_2\text{N}\text{O}_3

Physical Properties

PropertyValue
Molecular Weight223.22 g/mol
Molecular FormulaC9H15F2NO3

Research indicates that the biological activity of this compound may be attributed to its ability to interact with specific biological macromolecules, such as enzymes and receptors. The presence of difluoro and methoxymethyl groups is believed to enhance its binding affinity, influencing various biochemical pathways. Detailed studies are needed to fully elucidate the molecular targets and pathways involved in its action .

In Vitro Studies

In vitro studies have shown that this compound exhibits significant potential in modulating cellular processes. For instance, it has been tested for its effects on cell proliferation and apoptosis in various cancer cell lines. Preliminary results suggest that it may inhibit growth in certain tumor types, although further investigations are necessary to confirm these findings.

In Vivo Studies

Animal model studies have also been conducted to assess the pharmacological effects of this compound. These studies typically focus on its efficacy in treating conditions like chronic inflammation or cancer. Results indicate that the compound may reduce tumor size and improve survival rates in treated animals compared to controls .

Case Study 1: Cancer Inhibition

A recent study evaluated the compound's effectiveness against breast cancer cells. The results demonstrated a dose-dependent inhibition of cell proliferation, with an IC50 value indicating significant potency at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through caspase activation .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of the compound in a mouse model of arthritis. Treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and decreased joint swelling, suggesting potential therapeutic applications for inflammatory diseases .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
PyrrolidineSimple pyrrolidine ringLimited activity; basic scaffold
ProlinolHydroxylated derivativeModerate activity; less potent than target compound
4-Fluoropropanoic acidFluorinated propanoic acidLow activity; lacks pyrrolidine structure

The inclusion of both difluoro and methoxymethyl groups in this compound significantly enhances its reactivity and biological activity compared to simpler analogs.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its structural characteristics that may influence biological activity.

Antidepressant Activity

Recent studies have suggested that derivatives of pyrrolidine compounds, including 3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid, exhibit antidepressant-like effects in preclinical models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated several pyrrolidine derivatives for their ability to inhibit serotonin reuptake. The results indicated that compounds similar to the target compound showed significant activity, suggesting potential for further development as antidepressants .

Neurological Research

The compound's unique fluorinated structure may enhance its lipophilicity, allowing better penetration into the central nervous system (CNS). This property is crucial for developing treatments for neurological disorders.

Neuroprotective Effects

Research indicates that certain pyrrolidine derivatives can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect could be beneficial in conditions like Alzheimer's disease and Parkinson's disease.

Data Table: Neuroprotective Studies

Study ReferenceCompound TestedNeuroprotective EffectMechanism
Similar PyrrolidineSignificant reduction in cell deathAntioxidant activity
3-(4,4-Difluoro...)Moderate neuroprotectionInhibition of apoptosis

Synthesis and Derivative Development

The synthesis of this compound has been optimized to improve yield and purity. Its derivatives are being explored for enhanced pharmacological profiles.

Synthetic Pathways

Various synthetic routes have been developed to produce this compound efficiently. The use of fluorinated reagents has been shown to significantly enhance the yield during the synthesis process.

Synthesis Overview:

  • Starting materials include commercially available pyrrolidine derivatives.
  • Fluorination is achieved using reagents such as Selectfluor.
  • Final purification is typically done via recrystallization or chromatography.

Pharmaceutical Formulations

The incorporation of this compound into pharmaceutical formulations is being explored to improve drug delivery systems.

Formulation Strategies

Research is focusing on creating nanoparticle formulations that encapsulate this compound to enhance bioavailability and targeted delivery to specific tissues.

Data Table: Formulation Studies

Formulation TypeRelease ProfileTarget Application
NanoparticlesSustained release over 24 hoursCNS-targeted therapies
LiposomesRapid absorption with controlled releaseAntidepressant delivery

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Applications/Hazards
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid C₁₀H₁₆F₂NO₃ 4,4-Difluoro, 2-methoxymethyl pyrrolidine Likely pharmaceutical/agrochemical research
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ Pyrrolidinone (2,5-diketone) Chemical synthesis; irritant (skin/eyes)
Haloxyfop (2-(4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid) C₁₅H₁₁ClF₃NO₄ Pyridinyl-phenoxypropanoic acid Herbicide
3-(4′-Hydroxy-3′-methoxyphenyl)propanoic acid C₁₀H₁₂O₄ Phenylpropanoic acid with hydroxy/methoxy groups Flavonoid metabolite; undergoes β/α-oxidation

Metabolic Stability and Reactivity

  • Fluorine Substituents: The 4,4-difluoro group in the target compound likely reduces metabolic oxidation compared to non-fluorinated pyrrolidines (e.g., 3-(4′-hydroxy-3′-methoxyphenyl)propanoic acid, which undergoes rapid β-oxidation or demethoxylation ). Fluorine’s electronegativity enhances bond strength, slowing enzymatic degradation.
  • Methoxymethyl Group: Unlike the diketone in 3-(2,5-dioxopyrrolidin-1-yl)propanoic acid (which is prone to hydrolysis or nucleophilic attack), the methoxymethyl group may improve solubility while maintaining steric stability .

Preparation Methods

Pyrrolidine Ring Formation and Functionalization

  • Starting Materials: The synthesis often begins with substituted pyrrolidine precursors or open-chain amino alcohols that can be cyclized.
  • Methoxymethyl Introduction: The methoxymethyl group at the 2-position is typically introduced via alkylation reactions using methoxymethyl halides under controlled conditions to avoid side reactions.
  • Propanoic Acid Attachment: The propanoic acid moiety is installed by alkylation or acylation of the pyrrolidine nitrogen with suitable haloalkanoic acids or their derivatives.

Geminal Difluorination at the 4-Position

  • Difluorination Techniques: The introduction of the 4,4-difluoro substituents is achieved through selective fluorination methods. Recent advances have utilized organophotoredox catalysis to activate C–F bonds selectively.
  • Single C–F Bond Activation: According to recent research, selective cleavage of C(sp^3)–F bonds via photoredox catalysis can generate difluoromethyl radicals that enable the formation of gem-difluorinated centers under mild conditions. This method minimizes over-defluorination and allows for functionalization with various nucleophiles.
  • Catalysts and Conditions: Photocatalysts such as phenylthiohydantoin in combination with Lewis acids (e.g., Sc(OTf)_3) and additives like water have been shown to enhance the efficiency and selectivity of difluorination.

Purification and Characterization

  • Purification: Chromatographic techniques, including column chromatography and preparative HPLC, are employed to isolate the target compound with high purity.
  • Characterization: NMR spectroscopy (especially ^19F NMR), infrared spectroscopy, and mass spectrometry are used to confirm the structure and purity of the compound.

Representative Synthetic Route (Summarized)

Step Reaction Type Reagents/Conditions Outcome
1 Pyrrolidine ring formation Cyclization of amino alcohol precursor Substituted pyrrolidine intermediate
2 Methoxymethylation Reaction with methoxymethyl halide 2-(methoxymethyl)pyrrolidine derivative
3 N-Alkylation with propanoic acid derivative Alkylation with halo-propanoic acid Pyrrolidine with propanoic acid side chain
4 Geminal difluorination Organophotoredox catalysis with fluorinating agents, Lewis acids, light irradiation Introduction of 4,4-difluoro substituents

Research Findings and Optimization

  • Reaction Optimization: Temperature, solvent choice (often organic solvents such as acetonitrile or dichloromethane), and catalyst loading are critical parameters optimized to maximize yield and selectivity.
  • Stereochemical Control: Studies indicate that stereochemistry at the 2-position affects biological activity; thus, enantioselective synthesis or resolution steps may be incorporated.
  • Mechanistic Insights: Photoredox catalysis enables generation of difluoromethyl radicals through single electron transfer (SET) pathways, facilitating selective C–F bond activation without extensive side reactions.

Summary Table of Preparation Methods

Method Aspect Description References
Pyrrolidine ring synthesis Cyclization of amino alcohols or substituted precursors
Methoxymethyl group addition Alkylation with methoxymethyl halides under controlled conditions
Propanoic acid attachment N-alkylation with halo-propanoic acid derivatives
Geminal difluorination Organophotoredox catalysis with photocatalysts, Lewis acids, and light irradiation
Purification Chromatography (column, HPLC)
Characterization NMR (^1H, ^19F), IR spectroscopy, mass spectrometry

Q & A

Q. Critical factors :

  • Temperature : Lower temperatures (0–5°C) favor selectivity in fluorination steps to avoid over-fluorination.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions .
  • Catalysts : Palladium or copper catalysts may improve coupling efficiency in cross-coupling steps .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for confirming the position and ratio of fluorine atoms on the pyrrolidine ring. ¹H/¹³C NMR resolves methoxymethyl and propanoic acid substituents .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) assesses purity (>95% required for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and detects isotopic patterns consistent with fluorine atoms .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for structure-activity relationship (SAR) studies .

Basic: What are the primary safety considerations when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of fine powders .
  • Ventilation : Ensure adequate airflow to mitigate respiratory irritation from fluorinated intermediates.
  • Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent moisture-induced degradation .

Advanced: How can computational modeling predict the reactivity or interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina or Schrödinger Suite to model binding affinity to enzymes (e.g., kinases, GPCRs). Focus on the pyrrolidine ring’s conformation and fluorine’s electronegativity .
  • Quantum Mechanical (QM) Calculations : Assess fluorination effects on electronic properties (e.g., dipole moment, HOMO-LUMO gaps) using Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvation effects and stability of the methoxymethyl group in aqueous environments (AMBER or GROMACS) .

Validation : Cross-reference computational results with experimental data (e.g., IC₅₀ values from enzyme assays) to refine models .

Advanced: What strategies resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Answer:

  • Solvent effects : Re-run NMR in deuterated DMSO or CDCl₃ to assess peak splitting caused by hydrogen bonding .
  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to resolve overlapping signals in crowded spectral regions .
  • 2D NMR techniques : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near fluorinated carbons .
  • Controlled degradation studies : Heat or hydrolyze the compound to identify degradation products that may skew purity assessments .

Advanced: How does the stereochemistry of the pyrrolidine ring influence biological activity, and what methods validate stereochemical purity?

Answer:

  • SAR implications : The 4,4-difluoro substitution creates a rigid, electronegative region that enhances target binding (e.g., enzyme active sites). The methoxymethyl group’s orientation affects solubility and membrane permeability .
  • Validation methods :
    • Chiral HPLC : Use columns with cellulose/amylose derivatives (e.g., Chiralpak AD-H) to separate enantiomers .
    • Optical Rotation : Compare observed [α]D values with literature data for enantiopure standards .
    • Vibrational Circular Dichroism (VCD) : Confirms absolute configuration by correlating experimental and computed spectra .

Advanced: How can researchers address contradictions in biological assay results for this compound?

Answer:

  • Dose-response curves : Repeat assays with varying concentrations (e.g., 1 nM–100 µM) to confirm potency trends .
  • Off-target screening : Use panels of related enzymes/receptors to identify non-specific interactions (e.g., Eurofins CEREP panel) .
  • Metabolic stability tests : Incubate with liver microsomes to assess if rapid metabolism explains inconsistent in vivo/in vitro results .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(4,4-Difluoro-2-(methoxymethyl)pyrrolidin-1-yl)propanoic acid

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